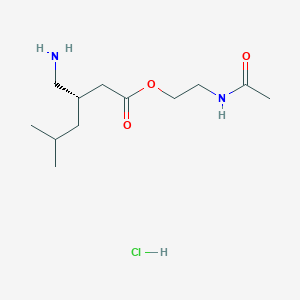

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Description

Properties

IUPAC Name |

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-9(2)6-11(8-13)7-12(16)17-5-4-14-10(3)15;/h9,11H,4-8,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYDOEXFADIMFZ-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCCNC(=O)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OCCNC(=O)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Acetamidoethyl Group: This step involves the reaction of ethylamine with acetic anhydride to form N-acetylethylamine.

Introduction of the Hexanoate Moiety: The next step involves the reaction of N-acetylethylamine with (3S)-3-(aminomethyl)-5-methylhexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the ester to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride exhibits anticancer properties. It has been identified as a candidate for treating solid tumors and has shown efficacy against certain types of cancer cells in vitro. The compound can be used alone or in combination with other therapeutic agents to enhance its anticancer effects .

Antiviral Properties

The compound has also demonstrated potential as an antiviral agent, particularly against viral infections such as HIV and hepatitis B. Research suggests that it may inhibit viral replication and improve the efficacy of existing antiviral therapies .

Combinatorial Chemistry

This compound is also utilized in combinatorial chemistry to create libraries of biologically active compounds. This approach allows for the rapid synthesis and screening of multiple derivatives, which can lead to the discovery of new drugs with enhanced properties .

Synthetic Routes

The synthesis of this compound involves several steps, including the formation of key intermediates through well-established organic reactions. The use of organozinc chemistry has been highlighted as a method for synthesizing derivatives that retain biological activity while improving solubility and stability .

Optimization Strategies

Research indicates that optimizing reaction conditions can significantly enhance yield and purity during the synthesis process. Techniques such as high-throughput screening are employed to identify the most effective synthetic pathways .

Clinical Trials

Clinical trials are underway to evaluate the safety and efficacy of this compound in humans, particularly for cancer treatment and viral infections. Preliminary results suggest promising outcomes, warranting further investigation into its therapeutic potential .

Laboratory Studies

In laboratory settings, this compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. These studies provide insight into the dose-dependent relationships between the compound's structure and its biological activity .

Mechanism of Action

The mechanism of action of 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Ester Group Variations: The target compound’s 2-acetamidoethyl ester introduces an amide functional group, enhancing polarity compared to simpler methyl or ethyl esters (e.g., CAS 714230-22-5) . This group may improve resistance to enzymatic hydrolysis, making it more stable in biological matrices.

Stereochemical and Backbone Modifications :

- The (3S)-configuration in the target compound is critical for its role as a stereospecific impurity marker. Analogs like ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2) feature rigid heterocyclic backbones, which may limit conformational flexibility .

Acid vs. Ester Forms: The free acid form (C₈H₁₇NO₂) lacks the hydrochloride salt and ester group, significantly reducing its lipophilicity and altering pharmacokinetic behavior .

Pharmacological and Regulatory Considerations

- The acetamidoethyl group may mitigate unintended receptor interactions observed in simpler esters .

- Regulatory data for analogs (e.g., (2S)-2,5-diaminopentanamide dihydrochloride in ) highlight standard precautions (e.g., P261, P262) for handling amino ester hydrochlorides .

Q & A

Q. What are the key synthetic pathways for 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride?

The synthesis typically involves multi-step processes, including condensation reactions, hydrolysis, and salt formation. For example, methyl ester analogs are synthesized via condensation of methyl acetoacetate with amines, followed by acid hydrolysis and HCl salt precipitation . Chiral synthesis is critical due to the (3S)-stereochemistry, requiring enantioselective catalysts or chiral starting materials to ensure optical purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm the presence of the aminomethyl group, methylhexanoate backbone, and stereochemistry at the 3S position.

- X-ray Crystallography: For absolute configuration determination, especially when resolving chiral centers.

- High-Resolution Mass Spectrometry (HRMS): To validate molecular formula (C₁₁H₂₁ClN₂O₃) and isotopic patterns .

Q. What analytical methods are suitable for assessing purity and stability?

- HPLC with UV/Vis or MS Detection: To quantify impurities and degradation products under varying pH and temperature conditions.

- Thermogravimetric Analysis (TGA): To evaluate thermal stability and hygroscopicity, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Methodological solutions include:

- Surface Plasmon Resonance (SPR): To measure real-time binding kinetics with purified receptors.

- Isothermal Titration Calorimetry (ITC): To quantify thermodynamic parameters (ΔH, ΔS) and validate affinity under controlled conditions .

- Molecular Docking: To correlate structural features (e.g., aminomethyl group orientation) with experimental binding data .

Q. What strategies optimize this compound’s pharmacological profile for CNS-targeted studies?

- Blood-Brain Barrier (BBB) Permeability Assays: Use in vitro models (e.g., PAMPA-BBB) to assess passive diffusion.

- Metabolic Stability Screening: Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and guide structural modifications .

- Receptor Selectivity Profiling: Test against panels of GPCRs or ion channels to minimize off-target effects .

Q. How does the compound’s stereochemistry influence its biological activity?

The (3S)-configuration is critical for interactions with chiral binding pockets in enzymes or receptors. Comparative studies using enantiomeric pairs (3S vs. 3R) can reveal stereospecific effects on potency and selectivity. For example, the (3S)-enantiomer may exhibit higher affinity for aminopeptidases due to optimal spatial alignment .

Q. What computational tools are effective for predicting its ADMET properties?

- QSAR Models: Train on datasets of structurally similar compounds to predict solubility, logP, and toxicity.

- Molecular Dynamics Simulations: Simulate interactions with lipid bilayers to estimate BBB penetration .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in toxicity profiles across studies?

- Dose-Response Curves: Replicate assays at varying concentrations to identify threshold effects.

- Cross-Species Comparisons: Test in human-derived cell lines (e.g., HepG2) and rodent models to clarify species-specific toxicity .

- Mechanistic Studies: Use transcriptomics or proteomics to identify pathways affected at toxic doses .

Q. What experimental controls are essential for reproducibility in synthesis?

- Chiral Purity Verification: Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98%).

- Salt Stoichiometry Analysis: Titration or elemental analysis to validate HCl:compound ratio .

Structural and Functional Comparisons

Q. How does this compound compare to structurally related analogs in terms of reactivity?

Unlike simpler esters (e.g., methyl 4-methyl-3-oxopentanoate), the acetamidoethyl group enhances solubility and stability in aqueous media, while the aminomethyl moiety enables covalent conjugation (e.g., Schiff base formation) in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.